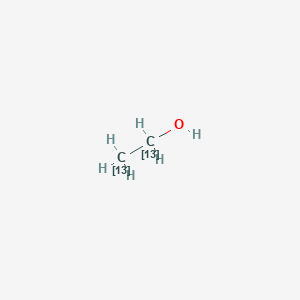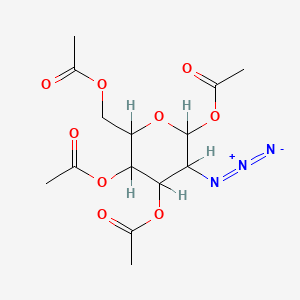
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
描述
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose: is a chemically modified sugar derivative. It is characterized by the presence of four acetyl groups and an azido group attached to the galactopyranose ring. This compound is significant in the field of glycobiology and synthetic chemistry due to its utility in various biochemical applications.
作用机制
Target of Action
Azido sugars are generally used as building blocks in the synthesis of complex carbohydrates and glycoconjugates .
Mode of Action
The azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations . The compound can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .
Result of Action
The compound is primarily used as a building block in the synthesis of complex carbohydrates and glycoconjugates . Therefore, the result of its action would largely depend on the specific biochemical context in which it is used.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere in a refrigerator . Its solubility in different solvents like chloroform and ethyl acetate can also affect its action .
生化分析
Biochemical Properties
The azido group in 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction . This makes it a popular synthon in synthetic carbohydrate chemistry . Once inside the cell, cellular esterases cleave the acetyl groups, and 2-azido-2-deoxy-glucose (2AzGlc) acts as a substrate for biosynthetic enzymes to be incorporated into β-O-GlcNAcylated proteins .
Cellular Effects
The effects of 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose on cells are largely dependent on its interactions with various biomolecules. For instance, it has been identified as a metabolic glycan reporter for β-O-GlcNAc alterations in diverse mammalian cell lines .
Molecular Mechanism
At the molecular level, 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose exerts its effects through a variety of mechanisms. One key mechanism involves its role as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .
Metabolic Pathways
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose is involved in the synthesis of complex carbohydrates and glycoconjugates . It acts as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .
Subcellular Localization
Given its role as a substrate for biosynthetic enzymes, it is likely to be found in areas of the cell where these enzymes are present .
准备方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose typically involves the following steps :
Starting Material: The synthesis begins with D-galactosamine hydrochloride.
Diazo Transfer Reaction: The azido group is introduced using a diazo transfer reagent such as nonafluorobutanesulfonyl azide in the presence of a catalyst like copper sulfate and a base such as sodium bicarbonate.
Acetylation: The hydroxyl groups on the galactopyranose ring are acetylated using acetic anhydride and pyridine.
The reaction conditions are generally mild, and the process yields the desired compound with good efficiency. Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.
化学反应分析
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose undergoes several types of chemical reactions :
Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be selectively removed or substituted under basic conditions.
Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Common reagents used in these reactions include hydrogen, palladium catalysts, bases like sodium methoxide, and various glycosyl acceptors. Major products formed include amine derivatives and glycosylated compounds.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose has diverse applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studying carbohydrate-protein interactions and cellular glycosylation processes.
Medicine: It serves as a precursor for developing glycosylated drugs and diagnostic agents.
Industry: The compound is utilized in the production of biocompatible materials and as a reagent in click chemistry.
相似化合物的比较
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose can be compared with similar compounds such as :
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar in structure but differs in the configuration of the sugar ring.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose: Similar in structure but with a different sugar base.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate: Another azido sugar derivative with slight structural variations.
The uniqueness of this compound lies in its specific configuration and the presence of both azido and acetyl groups, which make it a versatile intermediate in synthetic and biological applications.
属性
IUPAC Name |
(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


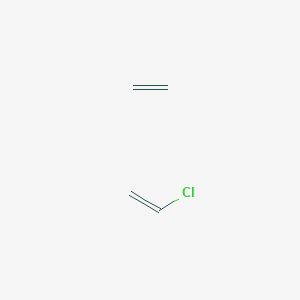
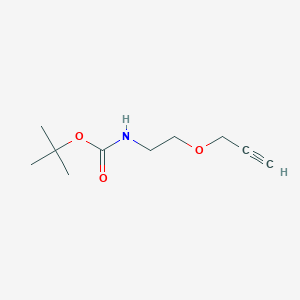
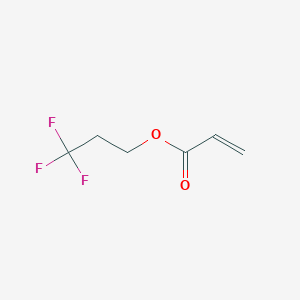
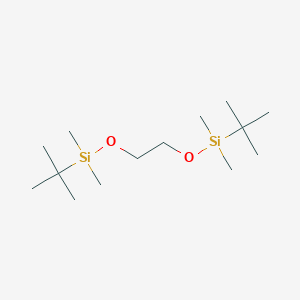
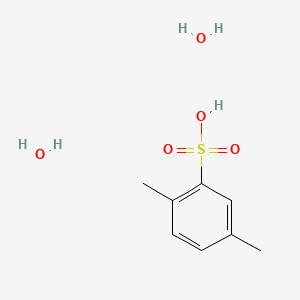
![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)
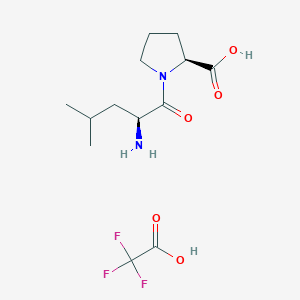
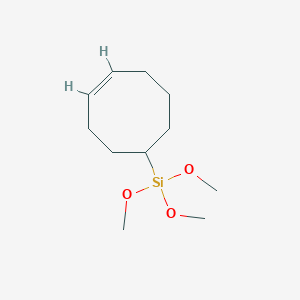
![2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol](/img/structure/B3068630.png)
![dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane](/img/structure/B3068643.png)
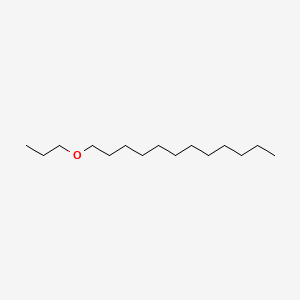

![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
